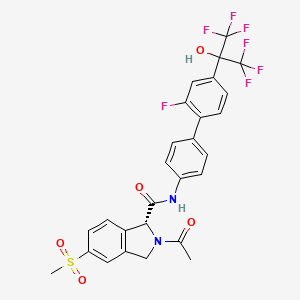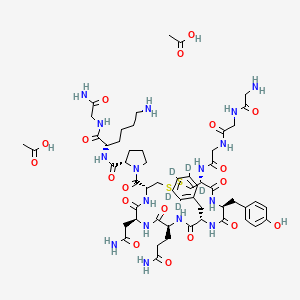
N-Desmethyl Enzalutamide-d6
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Desmethyl Enzalutamide-d6 is a deuterium-labeled derivative of N-Desmethyl Enzalutamide, which is an active metabolite of Enzalutamide. Enzalutamide is a nonsteroidal antiandrogen used primarily in the treatment of metastatic castration-resistant prostate cancer. The deuterium labeling in this compound is used to study the pharmacokinetics and metabolic pathways of the compound in scientific research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Desmethyl Enzalutamide-d6 involves the deuteration of N-Desmethyl EnzalutamideCommonly used catalysts for this purpose include palladium on carbon (Pd/C) and platinum oxide (PtO2) under deuterium gas (D2) atmosphere .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to ensure efficient deuteration. Quality control measures, such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS), are employed to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
N-Desmethyl Enzalutamide-d6 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound back to its parent form, Enzalutamide.
Substitution: Halogenation and other substitution reactions can modify the functional groups on the molecule
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Halogenation reactions often use reagents like bromine (Br2) and chlorine (Cl2) under controlled conditions
Major Products Formed
The major products formed from these reactions include various oxidized and reduced derivatives of this compound, as well as substituted analogs with different functional groups .
Scientific Research Applications
N-Desmethyl Enzalutamide-d6 is widely used in scientific research for several purposes:
Pharmacokinetics: The deuterium labeling allows for precise tracking of the compound’s metabolic pathways and pharmacokinetics in biological systems.
Drug Interaction Studies: It is used to study the interactions between Enzalutamide and other drugs, particularly in the context of prostate cancer treatment.
Biological Research: The compound is used to investigate the mechanisms of androgen receptor inhibition and its effects on cancer cell proliferation.
Industrial Applications: In the pharmaceutical industry, it is used for quality control and validation of analytical methods
Mechanism of Action
N-Desmethyl Enzalutamide-d6, like its parent compound Enzalutamide, acts as a competitive inhibitor of the androgen receptor. It prevents the binding of androgens to the receptor, thereby inhibiting androgen receptor nuclear translocation and subsequent interaction with chromosomal DNA. This inhibition disrupts the androgen signaling pathway, leading to reduced prostate cancer cell proliferation and increased apoptosis .
Comparison with Similar Compounds
Similar Compounds
Enzalutamide: The parent compound, used in the treatment of prostate cancer.
Bicalutamide: Another nonsteroidal antiandrogen used in prostate cancer treatment.
Abiraterone Acetate: A steroidal antiandrogen used in combination with prednisone for prostate cancer treatment
Uniqueness
N-Desmethyl Enzalutamide-d6 is unique due to its deuterium labeling, which provides enhanced stability and allows for detailed pharmacokinetic studies. This labeling distinguishes it from other similar compounds and makes it particularly valuable in scientific research and drug development .
Properties
Molecular Formula |
C20H14F4N4O2S |
|---|---|
Molecular Weight |
456.4 g/mol |
IUPAC Name |
4-[3-[4-cyano-3-(trifluoromethyl)phenyl]-4-oxo-2-sulfanylidene-5,5-bis(trideuteriomethyl)imidazolidin-1-yl]-2-fluorobenzamide |
InChI |
InChI=1S/C20H14F4N4O2S/c1-19(2)17(30)27(11-4-3-10(9-25)14(7-11)20(22,23)24)18(31)28(19)12-5-6-13(16(26)29)15(21)8-12/h3-8H,1-2H3,(H2,26,29)/i1D3,2D3 |
InChI Key |
JSFOGZGIBIQRPU-WFGJKAKNSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C1(C(=O)N(C(=S)N1C2=CC(=C(C=C2)C(=O)N)F)C3=CC(=C(C=C3)C#N)C(F)(F)F)C([2H])([2H])[2H] |
Canonical SMILES |
CC1(C(=O)N(C(=S)N1C2=CC(=C(C=C2)C(=O)N)F)C3=CC(=C(C=C3)C#N)C(F)(F)F)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![methyl 2-[(1S,3S,7S,12R,16R,18S)-8-(furan-3-yl)-1,3-dihydroxy-7,16,18-trimethyl-10,15-dioxo-9,13-dioxahexacyclo[14.2.1.02,14.03,12.04,18.07,12]nonadecan-17-yl]-2-hydroxyacetate](/img/structure/B12424983.png)

![[(2R,6S,7S,9R,15R,16S)-15-[(1S)-1-[(2R)-5-(hydroxymethyl)-4-methyl-6-oxo-2,3-dihydropyran-2-yl]ethyl]-2,16-dimethyl-3-oxo-8-oxapentacyclo[9.7.0.02,7.07,9.012,16]octadec-4-en-6-yl] pyridine-2-carboxylate](/img/structure/B12424994.png)
![(1R,9S,12S,15R,16E,18S,19R,21R,23S,24E,26E,28E,30S,32S,35R)-1,18-dihydroxy-12-[(2R)-1-[(1S,3R,4R)-4-hydroxy-3-methoxycyclohexyl]propan-2-yl]-19,30-dimethoxy-15,17,21,23,29,35-hexamethyl-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraene-2,3,10,14,20-pentone](/img/structure/B12425013.png)

![[(2R,3R,4R,5R,6R)-5-acetamido-3,4-diacetyloxy-6-[5-(6-hydroxyhexylamino)-5-oxopentoxy]oxan-2-yl]methyl acetate](/img/structure/B12425015.png)





